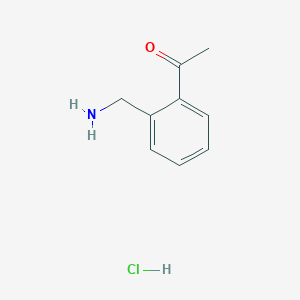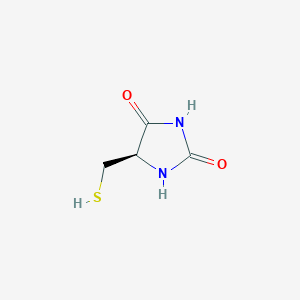
L-Cysteine hydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine hydantoin is a derivative of L-cysteine, an amino acid containing sulfur This compound is part of the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
L-Cysteine hydantoin can be synthesized through several methods. One common approach involves the reaction of L-cysteine with potassium cyanate under basic conditions to form the ureido intermediate, which then cyclizes to produce this compound . Another method involves the use of amino acid methyl esters and potassium cyanate in a planetary ball-mill, which is an eco-friendly mechanochemical approach .
Industrial Production Methods
Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the condensation of amino acids with cyanates and isocyanates . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
L-Cysteine hydantoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted hydantoins depending on the nucleophile used.
科学的研究の応用
L-Cysteine hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds.
作用機序
The mechanism of action of L-Cysteine hydantoin involves its ability to form and break disulfide bonds, which are essential in maintaining protein structure and function. At higher concentrations, it inhibits RNA synthesis, while at lower concentrations, it interferes with viral morphogenesis . This dual mechanism makes it a valuable compound in antiviral research.
類似化合物との比較
L-Cysteine hydantoin can be compared with other hydantoin derivatives such as:
Phenytoin: An anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with similar properties to phenytoin.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Uniqueness
This compound stands out due to its sulfur-containing structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring redox activity and disulfide bond formation.
特性
分子式 |
C4H6N2O2S |
|---|---|
分子量 |
146.17 g/mol |
IUPAC名 |
(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)/t2-/m0/s1 |
InChIキー |
OTZNOKBPJBCNJO-REOHCLBHSA-N |
異性体SMILES |
C([C@H]1C(=O)NC(=O)N1)S |
正規SMILES |
C(C1C(=O)NC(=O)N1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

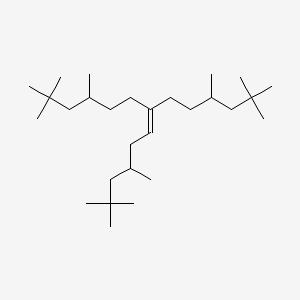
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
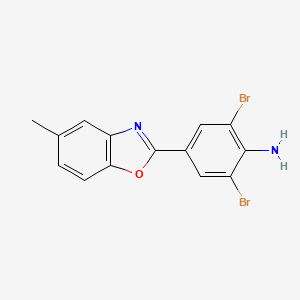
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

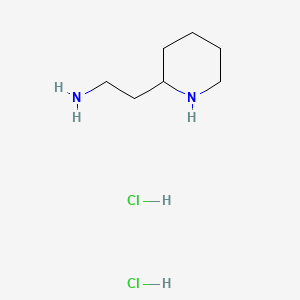

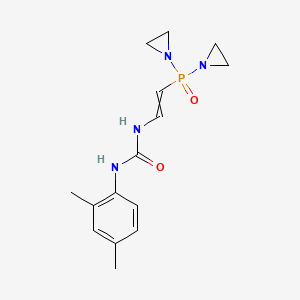
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
